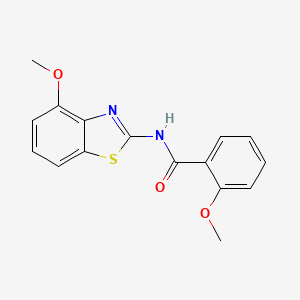

2-Methoxy-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide

Description

Properties

IUPAC Name |

2-methoxy-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2O3S/c1-20-11-7-4-3-6-10(11)15(19)18-16-17-14-12(21-2)8-5-9-13(14)22-16/h3-9H,1-2H3,(H,17,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNPLBPCNRPDEHG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C(=CC=C1)SC(=N2)NC(=O)C3=CC=CC=C3OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide typically involves the reaction of 2-aminothiophenol with an appropriate aldehyde to form the benzothiazole ringThe reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) and catalysts such as iodine .

Industrial Production Methods

Industrial production of benzothiazole derivatives, including 2-Methoxy-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide, involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps like recrystallization and chromatography for purification .

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur at the methoxy groups or the benzamide moiety.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in the presence of a catalyst.

Reduction: Sodium borohydride in an alcohol solvent.

Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds with similar structures to 2-Methoxy-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide exhibit significant antimicrobial properties. In studies evaluating various derivatives, it was found that certain benzamide derivatives demonstrated potent activity against both Gram-positive and Gram-negative bacterial strains as well as fungal species. For instance, derivatives with nitro and halo substituents showed enhanced antimicrobial activity due to their ability to disrupt microbial cell membranes or inhibit essential metabolic pathways .

Anticancer Potential

The anticancer properties of 2-Methoxy-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide have been explored through in vitro studies against various cancer cell lines. Notably, compounds derived from this structure have shown promising results against human colorectal carcinoma cell lines (HCT116). For example, certain derivatives exhibited IC50 values lower than that of the standard chemotherapeutic agent 5-Fluorouracil (5-FU), indicating their potential as effective anticancer agents. The mechanism of action is thought to involve the inhibition of key enzymes involved in cancer cell proliferation and survival .

Case Study 1: Antimicrobial Evaluation

A study conducted on a series of benzamide derivatives, including those related to 2-Methoxy-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide, assessed their antimicrobial efficacy using the tube dilution method. The results indicated that several compounds displayed minimum inhibitory concentrations (MIC) in the low micromolar range against both bacterial and fungal strains, suggesting their potential use as therapeutic agents in treating infections .

Case Study 2: Anticancer Activity Assessment

In another investigation focusing on anticancer activity, derivatives were tested against HCT116 cells using the Sulforhodamine B assay. The findings revealed that specific compounds demonstrated significant cytotoxicity with IC50 values comparable or superior to established chemotherapeutics. This study underscores the importance of further exploring these derivatives for their selective toxicity towards cancer cells while minimizing effects on normal cells .

Mechanism of Action

The mechanism of action of 2-Methoxy-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide involves its interaction with specific molecular targets and pathways. It may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

The following analysis compares 2-Methoxy-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide with structurally and functionally related benzothiazole-benzamide derivatives, focusing on synthesis, physicochemical properties, and biological activities.

Key Observations :

- Methoxy Groups : Compounds with methoxy substituents (e.g., 1f ) exhibit higher synthetic yields (81.08%) compared to chloro analogs (1e : 65.36%), suggesting methoxy groups may stabilize intermediates or reduce side reactions .

- Fluorine Substitution: 2-BTFBA demonstrates enhanced nonlinear optical (NLO) properties compared to 2-BTBA, attributed to fluorine's electron-withdrawing effects .

- Bulkier Substituents : BTC-h (6-methylbenzothiazolyl) shows reduced antibacterial activity, likely due to steric hindrance limiting target interactions .

Physicochemical Properties

- Melting Points : Methoxy-substituted compounds (1f ) exhibit lower melting points (132.3–132.6 °C) than chloro analogs (1e : 177.8–179.2 °C), reflecting reduced crystallinity from methoxy's electron-donating nature .

- Solubility : Methoxy groups likely improve aqueous solubility compared to hydrophobic substituents (e.g., 4-chlorobenzyl in 1e ).

- Crystallography : 2-BTBA and 2-BTFBA show distinct lattice parameters (e.g., 2-BTBA : Volume = 1169.13 ų; 2-BTFBA : Volume = 1195.61 ų), indicating fluorine's impact on packing efficiency .

Computational and Drug-Likeness Studies

- Molinspiration Analysis : Thiourea-linked benzothiazoles (e.g., N-{(1,3-benzo[d]thiazol-2-yl)carbamothioyl}benzamides ) show favorable drug-likeness scores, with logP and hydrogen-bonding parameters within optimal ranges .

- Toxicity Profiles : Methoxy groups may reduce toxicity compared to halogenated analogs, as seen in 1f vs. 1e .

Biological Activity

2-Methoxy-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide is a compound of interest due to its potential biological activities, particularly in the fields of neuroprotection and enzyme inhibition. This article reviews the existing literature on its biological activity, focusing on its pharmacological properties, structure-activity relationships, and potential therapeutic applications.

The compound has the following chemical characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C22H18N2O2S |

| Molecular Weight | 374.46 g/mol |

| LogP | 5.2587 |

| Polar Surface Area | 40.409 Ų |

| Hydrogen Bond Acceptors | 4 |

| Hydrogen Bond Donors | 1 |

These properties suggest that the compound is relatively lipophilic, which may influence its bioavailability and interaction with biological targets.

Enzyme Inhibition

Research indicates that derivatives of benzothiazole, including 2-Methoxy-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide, exhibit inhibitory effects on various enzymes. For instance, studies have shown that certain benzothiazole derivatives can inhibit butyrylcholinesterase (BChE), an enzyme implicated in neurodegenerative diseases such as Alzheimer's. The binding modes of these compounds have been explored through molecular docking studies, revealing their potential to target both the catalytic active site and peripheral anionic site of BChE .

Neuroprotective Effects

In vitro studies using SH-SY5Y neuroblastoma cells demonstrated that compounds related to benzothiazole can protect against amyloid-beta (Aβ) induced toxicity. Specifically, it was found that these compounds significantly improved cell viability in Aβ-treated groups compared to controls, indicating their potential as neuroprotective agents . The protective activity was notably superior to that of established neuroprotective agents like epigallocatechin gallate (EGCG).

Anti-inflammatory Activity

The anti-inflammatory properties of related benzothiazole compounds have also been documented. For example, certain derivatives exhibited significant inhibition of rat paw edema in animal models, suggesting their potential use in treating inflammatory conditions .

Case Studies

- Inhibition of Aβ Aggregation : A study evaluated the ability of various benzothiazole derivatives to inhibit Aβ aggregation using the thioflavin T method. Results indicated that compounds similar to 2-Methoxy-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide displayed dose-dependent inhibition of Aβ aggregation, with some showing enhanced potency compared to donepezil .

- Protective Activity Against Neurotoxicity : In a model where SH-SY5Y cells were exposed to Aβ1-42 for 24 hours, treatment with specific benzothiazole derivatives resulted in a significant increase in cell viability compared to untreated controls. This suggests a protective mechanism against neurotoxic agents .

Structure-Activity Relationship (SAR)

The biological activity of benzothiazole derivatives is often linked to specific structural features. The presence of methoxy groups at strategic positions has been shown to enhance enzyme inhibition and neuroprotective effects. For instance, modifications to the benzothiazole ring and variations in substituents can lead to significant changes in potency and selectivity against targets such as BChE and AChE .

Q & A

Q. What are the common synthetic routes for 2-Methoxy-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves coupling a substituted benzamide with a functionalized benzothiazole ring. A general approach includes:

Amide bond formation : React 2-amino-4-methoxybenzothiazole with 2-methoxybenzoyl chloride in anhydrous tetrahydrofuran (THF) under nitrogen, using triethylamine as a base.

Purification : Recrystallize the crude product from ethanol or use column chromatography (silica gel, ethyl acetate/hexane gradient) .

Optimization variables:

- Catalyst : Use DMAP (4-dimethylaminopyridine) to enhance coupling efficiency.

- Temperature : Maintain 0–5°C during initial mixing to suppress side reactions.

- Solvent polarity : Higher polarity solvents (e.g., DMF) may improve solubility but require post-reaction dialysis .

| Variable | Optimal Condition | Impact on Yield |

|---|---|---|

| Solvent | THF | 65–75% |

| Catalyst | DMAP | +15% yield |

| Temp. | 0–5°C → RT | Reduces dimerization |

Q. How is the compound structurally characterized to confirm purity and regiochemistry?

- Methodological Answer : Use a combination of spectroscopic and chromatographic techniques:

- 1H/13C NMR : Assign methoxy protons (δ 3.8–4.0 ppm) and benzothiazole aromatic protons (δ 7.1–8.3 ppm). Overlapping signals can be resolved via 2D-COSY .

- Mass Spectrometry (ESI-MS) : Confirm molecular ion [M+H]+ at m/z 343.4 (calculated: 343.38).

- HPLC : Use a C18 column (acetonitrile/water, 70:30) with UV detection at 254 nm; retention time ~8.2 min .

Advanced Research Questions

Q. How do substituent variations on the benzothiazole ring affect biological activity, and how can this be systematically tested?

- Methodological Answer : To study structure-activity relationships (SAR):

Derivatization : Synthesize analogs with electron-withdrawing (e.g., -Cl) or electron-donating (e.g., -OCH3) groups at the 4-position of benzothiazole.

Q. Biological Assays :

- Antimicrobial : Test against S. aureus (MIC via broth microdilution; CLSI guidelines).

- Cytotoxicity : Use MTT assay on HEK-293 cells (IC50 determination).

Data Analysis : Correlate logP (calculated via ChemDraw) with activity; hydrophobic analogs may show enhanced membrane penetration .

| Substituent | MIC (µg/mL, S. aureus) | IC50 (µM, HEK-293) |

|---|---|---|

| -OCH3 | 12.5 | >100 |

| -Cl | 6.25 | 45.2 |

Q. How can contradictory data in biological assays (e.g., variable IC50 values) be resolved?

- Methodological Answer : Contradictions often arise from assay conditions. Address via:

Q. What computational methods are suitable for predicting binding modes of this compound with biological targets?

- Methodological Answer : Combine docking and MD simulations:

Docking (AutoDock Vina) : Use crystal structures of E. coli enoyl-ACP reductase (PDB: 1C14) to predict binding poses.

MD Simulations (GROMACS) : Run 100 ns trajectories in explicit solvent to assess stability of ligand-protein interactions.

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.